N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
Reactants: N-[2-(3-chlorophenyl)ethyl]-2-methyl-2,3-dihydro-1H-inden-2-amine, methoxy groups, and a suitable catalyst.
Conditions: Conduct the reaction under controlled temperature and pressure to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps. One common method starts with the preparation of the indane backbone, followed by the introduction of the chlorophenyl group and the dimethoxy groups. The final step involves the formation of the amine group.
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Step 1: Synthesis of Indane Backbone
Reactants: 2-methyl-1-indanone, methanol, and a suitable acid catalyst.
Conditions: Reflux the mixture to form 2-methyl-2,3-dihydro-1H-inden-2-ol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[2-(3-chlorophenyl)ethyl]-3-methylbenzamide
- N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine
Comparison:
- Structural Similarities: These compounds share a similar core structure with variations in functional groups.
- Unique Features: this compound is unique due to the presence of both dimethoxy groups and the indane backbone, which may confer distinct chemical and biological properties.
Properties
CAS No. |
2680527-85-7 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 |
Purity |
95 |
Origin of Product |
United States |
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